molecular formula C5H7N3O2S B2606651 3-Aminopyridine-2-sulfonamide CAS No. 94527-46-5

3-Aminopyridine-2-sulfonamide

Cat. No. B2606651
CAS RN: 94527-46-5
M. Wt: 173.19
InChI Key: PGTKYSKJIJPEMY-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-sulfonamide is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 3-Aminopyridine-2-sulfonamide and similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The exact method can vary depending on the specific substitutions of the amino group and the phenyl ring .


Molecular Structure Analysis

The InChI code for 3-Aminopyridine-2-sulfonamide is 1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) . This indicates the presence of a pyridine ring with an amino group at the 3-position and a sulfonamide group at the 2-position.


Physical And Chemical Properties Analysis

3-Aminopyridine-2-sulfonamide is a powder at room temperature . It has a molecular weight of 173.2 .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

Research by Orie, Duru, and Ngochindo (2021) explored the synthesis of tosylated 4-aminopyridine, a compound related to 3-aminopyridine-2-sulfonamide. They investigated its complexation with nickel (II) and iron (II) ions. The study revealed that such sulfonamide derivatives could enhance biological and catalytic potential in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Novel Synthesis Methods

Rozentsveig et al. (2013) developed a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds from 2-aminopyridines, demonstrating an efficient approach to synthesizing derivatives of 3-aminopyridine-2-sulfonamide (Rozentsveig et al., 2013).

Development of Herbicides

Shi Gui-zhe (2015) conducted research on the synthesis of sulfonylurea herbicides like imazosulfuron, starting from 2-aminopyridine and chlorosulfonic acid. This process included the creation of an intermediate 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, showing the utility of related compounds in agricultural chemistry (Shi Gui-zhe, 2015).

Synthesis of Sultams

Zhong et al. (2019) reported a direct synthesis method for cyclic sulfonamides (sultams) using an iron complex derived from an aminopyridine ligand. This method showcased the versatility of aminopyridine compounds in synthesizing structurally unique molecules relevant in drug discovery (Zhong et al., 2019).

Structural Analysis of Sulfapyridine

Bar and Bernstein (1985) analyzed the crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine). Their work provided insights into the molecular conformation and polymorphism of compounds structurally related to 3-aminopyridine-2-sulfonamide (Bar & Bernstein, 1985).

Safety And Hazards

3-Aminopyridine-2-sulfonamide is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

While the specific future directions for 3-Aminopyridine-2-sulfonamide are not mentioned in the search results, similar compounds like 2-aminopyrimidines have been used in the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests potential future directions in drug discovery and development.

properties

IUPAC Name

3-aminopyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTKYSKJIJPEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-2-sulfonamide

CAS RN

94527-46-5
Record name 3-aminopyridine-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Nitro-pyridine-2-sulfonic acid amide (3 g, 14.77 mmol) and iron powder (5 g, <10 micron) were suspended in ethanol (100 mL). Saturated aqueous ammonium chloride solution (60 mL) was added and the mixture stirred at 105° C. for 1.5 h. Upon cooling to 25° C., ethyl acetate (200 mL) was added and the mixture was shaken vigorously. The entire mixture was filtered through a plug of Celite. The resulting filtrate was diluted with ethyl acetate (100 mL) and the layers were separated. The aqueous layer was back-extracted with ethyl acetate (3×200 mL). The organic layers were combined, dried over magnesium sulfate, filtered and concentrated in vacuo to dryness. The resulting solid was triturated with a 3:1 mixture of hexanes and ethyl acetate (˜10 mL). The solid was collected by vacuum filtration and dried in vacuo for 16 h to afford the desired product, 3-amino-pyridine-2-sulfonic acid amide (1.95 g, 11.27 mmol, 76%), as an off-white powder. 1H NMR (400 MHz, DMSO-d6) δ: 5.98 (2H, bs), 7.19-7.21 (1H, m), 7.32 (2H, bs), 7.79-7.80 (1H, m), 7.90-7.91 (1H, m).
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3 g
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60 mL
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200 mL
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100 mL
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5 g
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
4
Citations
B Pirotte, T Podona, O Diouf, P De Tullio… - Journal of medicinal …, 1998 - ACS Publications
… 3-Aminopyridine-2-sulfonamide (28) 38 was reacted with orthoesters to give the unsaturated compounds (29). 4H-Pyrido[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (29a) was converted by …
Number of citations: 65 pubs.acs.org
DJ Miller, K Ravikumar, H Shen, JK Suh… - Journal of medicinal …, 2002 - ACS Publications
… Heating a mixture of 3-aminopyridine-2-sulfonamide (4) and guanidine carbonate afforded 3… An intimate mixture of 3-aminopyridine-2-sulfonamide 39 (300 mg, 1.73 mmol) and …
Number of citations: 135 pubs.acs.org
P De Tullio, B Pirotte, F Somers, S Boverie, F Lacan… - Tetrahedron, 1998 - Elsevier
1,1′-Thiocarbonyldiimidazole was used as a ring closure agent for o-aminoarylsulfonamides. Beside the formation of the expected 3-thioxo-2,3-dihydro-4H-1,2,4-arylthiadiazine 1,1-…
Number of citations: 14 www.sciencedirect.com
MA Gouda, AA Abu-Hashem, HAR Hussein, AS Aly - 2022 - Taylor & Francis
… Ring closure of 3-aminopyridine-2-sulfonamide 217 with orthoesters or the appropriate aldehyde gave compounds 218 and 222. Alkylation of 4-H-Pyrido[3,2-e]-1,2,4-thiadiazine 1,1-…
Number of citations: 5 www.tandfonline.com

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